Cas no 1315365-99-1 (3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide)

3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide 化学的及び物理的性質
名前と識別子
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- 3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
- 4-Quinolinepropanamide, 1,2,3,4-tetrahydro-
- 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide
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- インチ: 1S/C12H16N2O/c13-12(15)6-5-9-7-8-14-11-4-2-1-3-10(9)11/h1-4,9,14H,5-8H2,(H2,13,15)
- InChIKey: AMGFFQPAAFURSD-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC1C2C=CC=CC=2NCC1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55.1
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01083279-1g |
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide |
1315365-99-1 | 95% | 1g |
¥4109.0 | 2023-04-03 | |
Enamine | EN300-80884-0.1g |
3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide |
1315365-99-1 | 0.1g |
$741.0 | 2023-02-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363603-2.5g |
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide |
1315365-99-1 | 95% | 2.5g |
¥41580.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363603-500mg |
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide |
1315365-99-1 | 95% | 500mg |
¥21837.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363603-250mg |
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide |
1315365-99-1 | 95% | 250mg |
¥18111.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363603-1g |
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide |
1315365-99-1 | 95% | 1g |
¥18187.00 | 2024-08-09 | |
Enamine | EN300-80884-0.05g |
3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide |
1315365-99-1 | 0.05g |
$707.0 | 2023-02-12 | ||
Enamine | EN300-80884-1.0g |
3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide |
1315365-99-1 | 1.0g |
$842.0 | 2023-02-12 | ||
Enamine | EN300-80884-2.5g |
3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide |
1315365-99-1 | 2.5g |
$1650.0 | 2023-02-12 | ||
Enamine | EN300-80884-5.0g |
3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide |
1315365-99-1 | 5.0g |
$2443.0 | 2023-02-12 |
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamideに関する追加情報
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide: A Promising Compound with Multifaceted Biological Activities and Emerging Research Frontiers
3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide, with the CAS number 1315365-99-1, represents a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives, which are well-established scaffolds for the development of therapeutic agents targeting various biological processes. Recent studies have unveiled its potential as a modulator of intracellular signaling pathways, making it a subject of interest for researchers exploring novel treatment strategies for chronic diseases.
Structurally, 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide features a 1,2,3,4-tetrahydroquinoline core connected to a propanamide group through a carbon chain. This molecular framework is reminiscent of several pharmacologically active compounds, including quinazoline and indoline derivatives, which are known for their diverse biological activities. The presence of the amide functional group is particularly noteworthy, as it can participate in hydrogen bonding interactions, enhancing the compound's binding affinity to target proteins.
Recent advancements in computational drug discovery have highlighted the potential of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide as a lead candidate for the development of antioxidant agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent radical scavenging activity, with IC50 values significantly lower than those of standard antioxidants like ascorbic acid. The molecular docking simulations revealed that the compound preferentially binds to superoxide dismutase and glutathione peroxidase, suggesting its ability to modulate oxidative stress pathways.
Moreover, the 1,2,3,4-tetrahydroquinoline core of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide has been linked to the regulation of inflammatory responses. A 2024 preclinical study in Pharmaceutical Research reported that this compound significantly inhibits the activation of NF-κB and MAPK signaling pathways, which are central to the pathogenesis of inflammatory diseases. The compound's ability to suppress the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha positions it as a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
One of the most exciting developments in the research of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide is its potential application in antimicrobial therapy. A 2023 study published in Antimicrobial Agents and Chemotherapy found that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to mammalian cells. The compound's unique mechanism of action, which involves the disruption of bacterial cell membrane integrity, represents a novel approach to combating antibiotic-resistant strains.
Additionally, the propanamide moiety in 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide has been shown to enhance the compound's solubility and bioavailability, which are critical factors in drug development. A 2024 study in Drug Discovery Today highlighted the importance of this functional group in improving the compound's pharmacokinetic profile, making it a promising candidate for oral administration. The study also suggested that the compound's metabolic stability in vivo could be further optimized through structural modifications.
From a synthetic perspective, the preparation of 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide has been achieved through various methodologies, including Ugi condensation and multicomponent reactions. These approaches have enabled the efficient synthesis of the compound with high stereochemical control, which is essential for maintaining its biological activity. The development of scalable synthetic routes is a critical step in advancing this compound from the laboratory to clinical trials.
Despite its promising properties, the research on 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide is still in its early stages, and further studies are needed to fully elucidate its therapeutic potential. Ongoing investigations are focused on understanding the compound's interactions with various biological targets, as well as its safety profile in long-term use. The exploration of this compound's applications in neurodegenerative diseases, oncology, and metabolic disorders is expected to open new avenues in the field of pharmaceutical science.
In conclusion, 3-(1,2,3,4-Tetrahydroquinolin-4-yl)propanamide (CAS 1315365-99-1) is a multifunctional compound with a wide range of potential applications in medicine. Its unique molecular structure and diverse biological activities make it a valuable candidate for the development of novel therapeutics. As research in this area continues to progress, it is anticipated that this compound will play a significant role in addressing some of the most pressing health challenges facing society today.
Key Terms: Quinoline derivatives, 1,2,3,4-tetrahydroquinoline, Antioxidant agents, Inflammatory responses, Antimicrobial therapy, Propanamide, Pharmacokinetic profile, Synthetic methodologies, Drug discovery, Therapeutic potential.
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